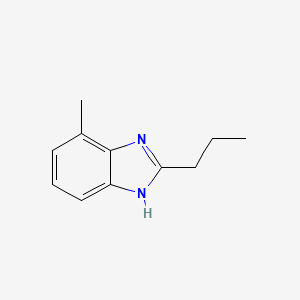

4-Methyl-2-propyl-1H-benzimidazole

Vue d'ensemble

Description

4-Methyl-2-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

MPB serves as a critical intermediate in the synthesis of various bioactive compounds, most notably angiotensin II receptor blockers (ARBs) like telmisartan. The synthesis of MPB involves several methods, including:

- Amidation Reactions : Utilizing N,N'-carbonyldiimidazole to activate carboxylic acids for amidation, leading to high yields and purity of the target compound .

- Reflux Techniques : The compound can be synthesized through refluxing processes involving various solvents and reagents, optimizing reaction conditions to enhance yield and minimize byproducts .

Angiotensin II Receptor Blockade

MPB is integral in the development of ARBs. Telmisartan, derived from MPB, is used for managing hypertension and heart failure. The mechanism involves blocking the angiotensin II type 1 receptor (AT1R), which leads to vasodilation and reduced blood pressure .

PPARγ Activation

Research indicates that MPB derivatives exhibit peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity. PPARγ plays a crucial role in glucose metabolism and fat cell differentiation, making these compounds potential candidates for diabetes management .

Industrial Applications

The industrial synthesis of MPB has been optimized for scalability. The methods developed allow for:

- High Yield Production : New synthetic routes have been established that provide high yields while being cost-effective and environmentally friendly .

- Pharmaceutical Manufacturing : MPB's derivatives are vital in producing various medications, enhancing the pharmaceutical industry's ability to meet market demands efficiently.

Telmisartan Synthesis

A notable case study involves the synthesis of telmisartan from MPB. The process highlights:

- Yield Optimization : Using refined methods, researchers achieved over 85% yield in producing telmisartan from its precursors, demonstrating the efficiency of MPB in pharmaceutical applications .

- Purity Assessment : The resultant telmisartan exhibited high purity levels suitable for clinical use, underscoring the importance of MPB as a precursor .

PPARγ Agonists Development

Another study focused on developing new PPARγ agonists based on MPB derivatives:

- Biological Evaluation : These derivatives were tested for their ability to activate PPARγ, showing promising results that could lead to new therapeutic agents for metabolic disorders .

Comparative Data Table

| Application | Compound Derived | Yield (%) | Biological Activity |

|---|---|---|---|

| Angiotensin II Blocker | Telmisartan | 85 | Hypertension management |

| PPARγ Agonist | Various MPB Derivatives | >70 | Diabetes treatment potential |

Analyse Des Réactions Chimiques

Cyclization Reactions

The core benzimidazole structure is synthesized via cyclization of nitro-precursors under reductive conditions. A prominent method involves:

Condensation Reactions

The compound serves as a precursor for synthesizing bis-benzimidazole derivatives, which are pharmacologically relevant.

Comparative Analysis of Synthetic Routes

The choice of solvent and catalyst significantly impacts efficiency and safety:

| Method | Catalyst/Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Polyphosphoric acid | Nonpolar solvent | 130–135°C | 77.4% | High purity, operator-safe |

| Phosphoric acid | Polar solvent | 150–155°C | 60.5% | Lower cost, scalable |

| P₂O₅/MSA | Methanesulfonic acid | 125–145°C | 85% | High yield but hazardous |

The polyphosphoric acid route is industrially preferred due to safety and reduced reagent excess .

Oxidation and Reduction

-

Oxidation : The benzimidazole ring undergoes oxidation with agents like hydrogen peroxide, forming hydroxylated derivatives.

-

Reduction : Sodium borohydride reduces nitro intermediates to amines during cyclization .

Substitution Reactions

-

Nucleophilic substitution at the C-6 position is feasible using halogens or alkylating agents, enabling further derivatization .

Stability and Reaction Optimization

-

Temperature Sensitivity : Degradation occurs above 155°C, necessitating precise thermal control .

-

pH Dependence : Cyclization requires alkaline conditions (pH 10–11) to stabilize intermediates .

Key Industrial Considerations

Propriétés

Numéro CAS |

99840-45-6 |

|---|---|

Formule moléculaire |

C11H14N2 |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

4-methyl-2-propyl-1H-benzimidazole |

InChI |

InChI=1S/C11H14N2/c1-3-5-10-12-9-7-4-6-8(2)11(9)13-10/h4,6-7H,3,5H2,1-2H3,(H,12,13) |

Clé InChI |

KKECAJNLCGRKJL-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(C=CC=C2N1)C |

SMILES canonique |

CCCC1=NC2=C(C=CC=C2N1)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.